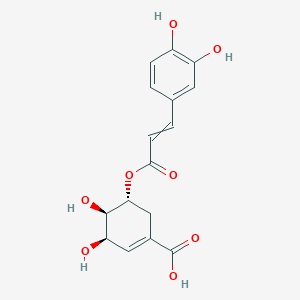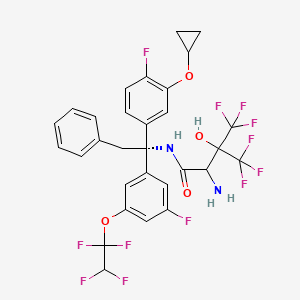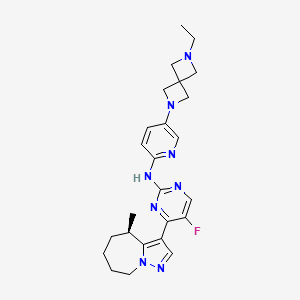
Cdk4/6-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk4/6-IN-3 is a cyclin-dependent kinase 4 and 6 inhibitor. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their inhibition has been shown to induce cell cycle arrest and apoptosis, making them valuable targets in cancer therapy. This compound specifically targets the cyclin-dependent kinase 4 and cyclin-dependent kinase 6 complex, which acts as a checkpoint during the cell cycle transition from the growth phase (G1) to the DNA synthesis phase (S). Deregulation or overexpression of this complex can lead to abnormal cell proliferation and cancer development .
准备方法
The synthesis of Cdk4/6-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reactionThe final step involves the coupling of the pyrimidine core with a suitable amine or alcohol derivative under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity, as well as the development of scalable processes for large-scale production. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Cdk4/6-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions employed .
For example, oxidation of this compound can lead to the formation of a ketone or aldehyde derivative, while reduction can result in the formation of an alcohol or amine derivative. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, onto the pyrimidine core, thereby modifying the compound’s chemical properties and biological activity .
科学研究应用
Cdk4/6-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of cyclin-dependent kinase inhibitors and to develop new derivatives with improved potency and selectivity .
In biology, this compound is employed to investigate the role of cyclin-dependent kinases in cell cycle regulation, apoptosis, and cancer progression. It is also used to study the molecular mechanisms underlying drug resistance and to identify potential biomarkers for predicting treatment response .
In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including breast cancer, lung cancer, and head and neck squamous cell carcinoma. Clinical trials have shown that Cdk4/6 inhibitors, when combined with other targeted therapies or immunotherapies, can enhance overall survival and objective response rates in cancer patients .
In industry, this compound is used in the development of new anticancer drugs and in the optimization of existing treatment regimens. It is also employed in the production of diagnostic tools and assays for detecting cyclin-dependent kinase activity and for monitoring treatment efficacy .
作用机制
The mechanism of action of Cdk4/6-IN-3 involves the inhibition of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 activity, which leads to the suppression of phosphorylation of the retinoblastoma tumor suppressor protein. This prevents the release of the transcription factor E2F, thereby blocking the progression of the cell cycle from the growth phase (G1) to the DNA synthesis phase (S) and inducing cell cycle arrest .
Additionally, this compound has been shown to trigger apoptosis and to modulate the tumor immune microenvironment by enhancing the antigen-presenting function of immune cells and by promoting the activation of immune effector cells. This dual mechanism of action makes this compound a promising candidate for combination therapies with other targeted agents or immunotherapies .
相似化合物的比较
Cdk4/6-IN-3 is part of a class of cyclin-dependent kinase inhibitors that includes other compounds such as palbociclib, ribociclib, and abemaciclib. These compounds share a similar mechanism of action, targeting the cyclin-dependent kinase 4 and cyclin-dependent kinase 6 complex to induce cell cycle arrest and apoptosis .
this compound has unique structural features and chemical properties that distinguish it from other inhibitors. For example, it may have different binding affinities for cyclin-dependent kinase 4 and cyclin-dependent kinase 6, leading to variations in its potency and selectivity. Additionally, this compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, influencing its efficacy and safety in clinical settings .
Similar compounds to this compound include:
- Palbociclib
- Ribociclib
- Abemaciclib
- Dalpiciclib
- Imidazo[1’,2’:1,6]pyrido(2,3-d)pyrimidine derivatives
These compounds have been extensively studied and have shown promising results in preclinical and clinical trials for the treatment of various cancers. ongoing research is needed to fully understand their mechanisms of action, to optimize their therapeutic potential, and to overcome challenges related to drug resistance and adverse effects .
属性
分子式 |
C25H31FN8 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC 名称 |
N-[5-(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)pyridin-2-yl]-5-fluoro-4-[(4R)-4-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H31FN8/c1-3-32-13-25(14-32)15-33(16-25)18-7-8-21(27-10-18)30-24-28-12-20(26)22(31-24)19-11-29-34-9-5-4-6-17(2)23(19)34/h7-8,10-12,17H,3-6,9,13-16H2,1-2H3,(H,27,28,30,31)/t17-/m1/s1 |
InChI 键 |
KMRYRPPWJDYHAL-QGZVFWFLSA-N |
手性 SMILES |
CCN1CC2(C1)CN(C2)C3=CN=C(C=C3)NC4=NC=C(C(=N4)C5=C6[C@@H](CCCCN6N=C5)C)F |
规范 SMILES |
CCN1CC2(C1)CN(C2)C3=CN=C(C=C3)NC4=NC=C(C(=N4)C5=C6C(CCCCN6N=C5)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


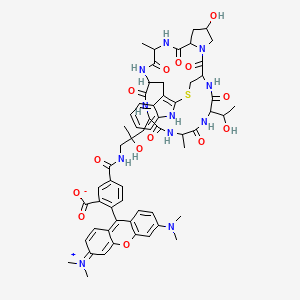

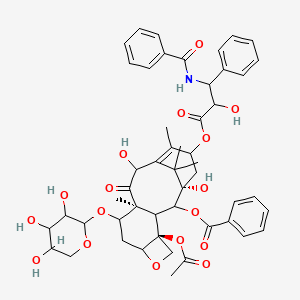
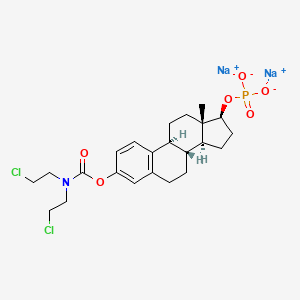

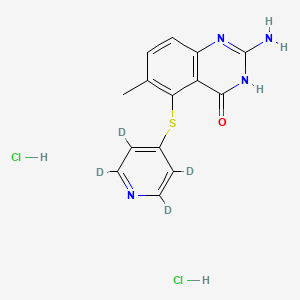
![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)

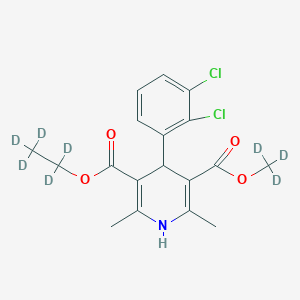

![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
